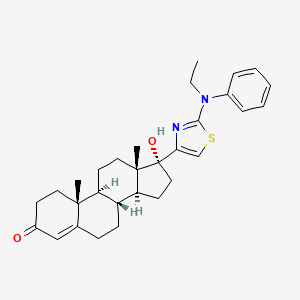
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound It is structurally characterized by the presence of a thiazole ring attached to the steroid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves multiple steps, starting from a suitable steroid precursor. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and a haloketone.
Attachment to the Steroid Backbone: The thiazole ring is then attached to the steroid backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of reduced steroid derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on steroid hormone receptors and pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of hormone-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Mécanisme D'action
The mechanism of action of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-beta-(2-(N-Methylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- 17-beta-(2-(N-Propylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
Uniqueness
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its binding affinity and selectivity for steroid hormone receptors. This uniqueness makes it a valuable compound for studying the structure-activity relationships of steroidal compounds and for developing targeted therapeutic agents.
Propriétés
Numéro CAS |
96371-61-8 |
|---|---|
Formule moléculaire |
C30H38N2O2S |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-[2-(N-ethylanilino)-1,3-thiazol-4-yl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H38N2O2S/c1-4-32(21-8-6-5-7-9-21)27-31-26(19-35-27)30(34)17-14-25-23-11-10-20-18-22(33)12-15-28(20,2)24(23)13-16-29(25,30)3/h5-9,18-19,23-25,34H,4,10-17H2,1-3H3/t23-,24+,25+,28+,29+,30+/m1/s1 |
Clé InChI |
AASGQFIASZZQJG-WUDNVTLISA-N |
SMILES isomérique |
CCN(C1=CC=CC=C1)C2=NC(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)O |
SMILES canonique |
CCN(C1=CC=CC=C1)C2=NC(=CS2)C3(CCC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


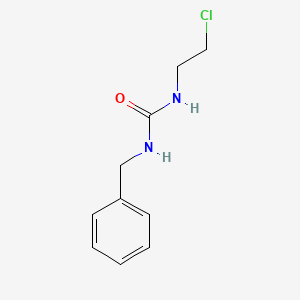
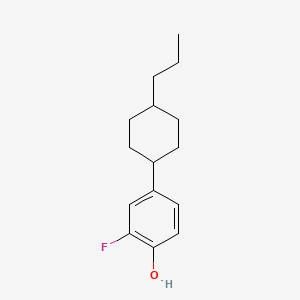
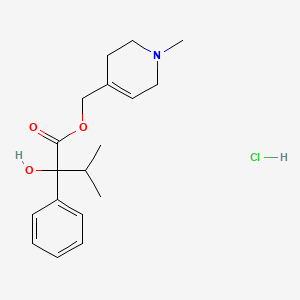
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
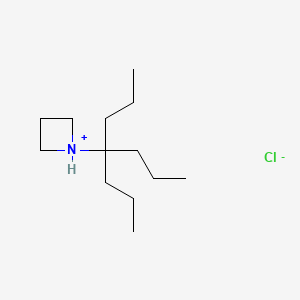
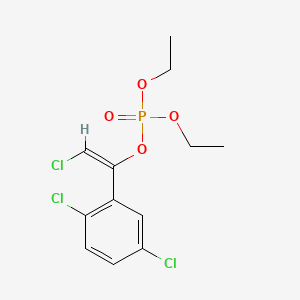

![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
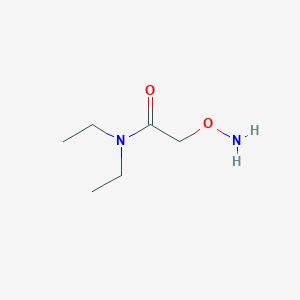
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)


![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
